(E)-4-((3-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
Description
Properties
IUPAC Name |
4-[(3-bromophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-13-17(20-12-14-7-6-8-15(19)11-14)18(23)22(21(13)2)16-9-4-3-5-10-16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBVZLSWRKDHPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72425-88-8 | |
| Record name | 4-((3-BROMO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-PYRAZOL-3-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(E)-4-((3-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, a pyrazole derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including anticancer properties and antimicrobial effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 416.27 g/mol. The structure features a pyrazole core substituted with a bromobenzylidene group, contributing to its biological properties.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer activity through various mechanisms, including tubulin polymerization inhibition and apoptosis induction.
In Vitro Studies
A study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines. The compound exhibited notable cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. Specifically, it demonstrated an IC50 value of 4.34 µM against SiHa cells, indicating potent activity while showing minimal toxicity towards normal HEK-293T cells (IC50 > 50 µM) .
| Cell Line | IC50 Value (µM) | Toxicity to HEK-293T |
|---|---|---|
| MCF-7 | 2.13 ± 0.80 | Not significant |
| SiHa | 4.34 ± 0.98 | Not significant |
| PC-3 | 4.46 ± 0.53 | Not significant |
The mechanism underlying the anticancer activity involves binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division . Molecular docking studies have confirmed favorable interactions between the compound and the tubulin protein.
Antimicrobial Activity
In addition to anticancer properties, the compound's antimicrobial activity has been investigated. Pyrazole derivatives have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
Case Studies
-
Antibacterial Activity : A series of pyrazole derivatives were screened against common bacterial strains. The results indicated that some derivatives exhibited significant antibacterial properties with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against Staphylococcus aureus and Enterococcus faecalis .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Enterococcus faecalis 64 - Fungal Activity : The compound was also evaluated for antifungal properties against Candida albicans, with moderate activity observed at higher concentrations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (E)-4-((3-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Condense 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one with 3-bromobenzaldehyde under reflux in ethanol or methanol, using catalytic acetic acid to facilitate Schiff base formation .
- Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via recrystallization from ethanol to isolate the (E)-isomer, leveraging steric and electronic preferences for trans-configuration .
- Optimization : Adjust molar ratios (1:1.2 for aldehyde:pyrazolone) and reflux time (6–8 hrs) to improve yields (>75%). Use inert atmospheres (N₂) to prevent oxidation.
Q. How can spectroscopic techniques (NMR, FTIR) confirm the structure and purity of the compound?
- Methodology :
- ¹H NMR : Verify imine proton (C=N) at δ 8.3–8.5 ppm and aromatic protons (3-bromophenyl) as a multiplet at δ 7.2–7.8 ppm. Pyrazolone methyl groups appear as singlets near δ 2.3–2.6 ppm .
- ¹³C NMR : Confirm C=N at ~160 ppm and carbonyl (C=O) at ~165 ppm .
- FTIR : Identify C=N stretch at ~1600 cm⁻¹ and C=O at ~1680 cm⁻¹. Absence of aldehyde C=O (~1700 cm⁻¹) confirms complete condensation .
Advanced Research Questions
Q. What crystallographic parameters are critical for resolving structural ambiguities in this compound, and how do they compare to related derivatives?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation of ethanol. Use a Bruker APEXII diffractometer (Mo Kα, λ = 0.71073 Å) at 100 K. Refine structures with SHELXL .
- Key parameters :
- Analysis : Compare torsion angles (C=N–C–C) to confirm E-configuration. Hydrogen bonding (N–H···O) stabilizes the lattice .
Q. How can contradictions in biological activity data (e.g., antimicrobial vs. inactive results) be systematically addressed?
- Methodology :
- Assay standardization : Use MIC (Minimum Inhibitory Concentration) protocols against gram-positive (S. aureus) and gram-negative (E. coli) strains. Include positive controls (ciprofloxacin) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., replace 3-bromo with 4-nitro) to test electronic effects. Correlate logP (calculated via ChemDraw) with activity to assess hydrophobicity’s role .
- Data validation : Replicate assays in triplicate. Use ANOVA to assess significance (p<0.05). Cross-reference with computational docking (AutoDock Vina) to predict binding to bacterial enzyme targets (e.g., DNA gyrase) .
Q. What computational strategies are effective for modeling the compound’s electronic properties and reactivity?
- Methodology :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level using Gaussian 16. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict charge transfer and nucleophilic/electrophilic sites .
- Molecular electrostatic potential (MEP) : Identify electron-rich regions (imine N, carbonyl O) for predicting hydrogen-bonding interactions .
- MD simulations : Simulate solvation in water/DMSO (NAMD) to assess stability over 50 ns. Calculate RMSD (<2 Å) to confirm conformational integrity .
Q. How can conflicting NMR and X-ray data on tautomeric forms (e.g., keto-enol) be resolved?
- Methodology :
- Variable-temperature NMR : Acquire spectra in DMSO-d6 from 25°C to 80°C. Observe coalescence of peaks to detect tautomeric equilibria .
- X-ray charge density analysis : Use multipole refinement (Hansen-Coppens model) to map electron density at carbonyl/imine groups, confirming dominant tautomer .
- Solid-state IR : Compare solution (ATR-FTIR) and solid (KBr pellet) spectra. Shifts in C=O stretch (~20 cm⁻¹) indicate tautomeric differences .
Methodological Resources Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
